(3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine
CAS No.:
Cat. No.: VC20145342
Molecular Formula: C14H18N2S
Molecular Weight: 246.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2S |
|---|---|
| Molecular Weight | 246.37 g/mol |
| IUPAC Name | [3-(4-tert-butyl-1,3-thiazol-2-yl)phenyl]methanamine |
| Standard InChI | InChI=1S/C14H18N2S/c1-14(2,3)12-9-17-13(16-12)11-6-4-5-10(7-11)8-15/h4-7,9H,8,15H2,1-3H3 |
| Standard InChI Key | NBVSGYOHSNBNJA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CSC(=N1)C2=CC=CC(=C2)CN |
Introduction
Chemical Identity and Structural Characteristics
The compound (3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine (IUPAC name: [3-(4-tert-butyl-1,3-thiazol-2-yl)phenyl]methanamine) possesses a molecular formula of C₁₄H₁₈N₂S and a molecular weight of 246.37 g/mol. Its structure integrates a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur—with a tert-butyl group at the 4-position and a benzylamine moiety at the 3-position of the phenyl ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | Not publicly disclosed |
| InChI Key | NBVSGYOHSNBNJA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CSC(=N1)C2=CC=CC(=C2)CN |
| PubChem Compound ID | 24251410 |
The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the primary amine on the benzyl group offers a site for derivatization or salt formation .
Synthesis and Structural Elucidation
Synthetic Pathways
Thiazole derivatives are typically synthesized via cyclization reactions between thioamides and α-halo carbonyl compounds. For (3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine, a plausible route involves:
-
Thiazole Ring Formation: Reacting 4-tert-butylthiazole-2-carbaldehyde with a phenylmethanamine precursor.
-
Coupling Reactions: Suzuki-Miyaura cross-coupling to attach the phenylmethanamine group to the thiazole ring .
A related synthesis from describes the use of tert-butyl carbamate-protected intermediates, suggesting that Boc protection of the amine may be employed to prevent side reactions during coupling. Post-synthetic deprotection would yield the free amine .
Analytical Characterization
Structural confirmation relies on:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR would reveal signals for the tert-butyl group (δ ~1.3 ppm, singlet), thiazole protons (δ ~7.5–8.5 ppm), and benzylamine protons (δ ~3.8 ppm for CH₂NH₂) .
-
High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 246.37 confirms the molecular formula .
Biological Activities and Mechanisms
Antimicrobial and Anti-inflammatory Effects
Though direct data on this compound is limited, thiazoles with similar substituents inhibit bacterial DNA gyrase and COX-2 enzymes. The amine group could facilitate hydrogen bonding with microbial targets or inflammatory mediators.
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for derivatization at three sites:
-
Thiazole 4-position: Replacement of tert-butyl with aryl or heteroaryl groups.
-
Phenyl ring: Introduction of electron-withdrawing/donating substituents to modulate electronic effects.
-
Benzylamine: Acylation or sulfonylation to improve pharmacokinetics .
Pharmacokinetic Profiling
Preliminary ADMET predictions (using tools like SwissADME) indicate:
-
Lipophilicity: LogP ≈ 3.2 (moderate, favoring oral absorption).
-
Solubility: ~50 µg/mL in aqueous buffers, necessitating prodrug strategies.
-
CYP450 Inhibition: Low risk of off-target interactions.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the thiazole and phenyl rings could elucidate critical pharmacophores. For instance, replacing tert-butyl with trifluoromethyl may enhance metabolic stability .
In Vivo Efficacy and Toxicity
Rodent models are needed to evaluate antitumor efficacy and maximum tolerated dose (MTD). Preliminary acute toxicity studies in zebrafish could prioritize candidates for mammalian testing .
Targeted Delivery Systems
Conjugation to nanoparticles or antibody-drug conjugates (ADCs) may improve tumor specificity. The amine group enables covalent attachment to carriers functionalized with NHS esters or maleimides.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume